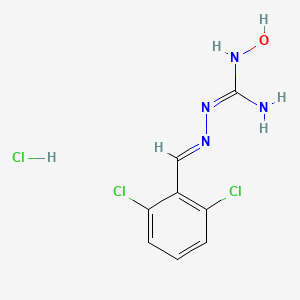

3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride

Vue d'ensemble

Description

Guanoxabenz (chlorhydrate) est un composé chimique de formule moléculaire C8H8Cl2N4O.HCl et d'un poids moléculaire de 283,54 g/mol . Il est connu pour son rôle d'agoniste des récepteurs α2 adrénergiques, ce qui le rend utile dans diverses applications pharmacologiques . Guanoxabenz (chlorhydrate) est principalement utilisé comme antihypertenseur en raison de sa capacité à stimuler les récepteurs alpha-adrénergiques centraux, ce qui entraîne une diminution de l'évacuation sympathique et une réduction de la pression artérielle .

Méthodes De Préparation

La synthèse de Guanoxabenz (chlorhydrate) implique la réaction du 2,6-dichlorobenzaldéhyde avec la N-hydroxyguanidine . La réaction a généralement lieu en présence d'éthanol et d'éther, ce qui conduit à la formation de Guanoxabenz (chlorhydrate) cristallin avec un point de fusion de 173-175 °C . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, assurant une pureté et un rendement élevés du produit final .

Analyse Des Réactions Chimiques

Guanoxabenz (chlorhydrate) subit diverses réactions chimiques, notamment :

Réduction : Guanoxabenz peut être réduit en guanabenz, qui a une affinité plus élevée pour les α2A-adrénocepteurs.

Substitution : Le composé peut participer à des réactions de substitution, en particulier impliquant les atomes de chlore sur le cycle benzénique.

Les réactifs couramment utilisés dans ces réactions comprennent l'allopurinol, le 1-chloro-2,4-dinitrobenzène et la phényl-p-benzoquinone . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Guanoxabenz (chlorhydrate) a plusieurs applications de recherche scientifique :

Mécanisme d'action

Guanoxabenz (chlorhydrate) exerce ses effets en stimulant les récepteurs α2 adrénergiques du système nerveux central . Cette stimulation entraîne une diminution de l'évacuation sympathique vers le cœur, les reins et la vasculature périphérique, ce qui entraîne une réduction de la pression artérielle systolique et diastolique . Le mécanisme d'action du composé implique la liaison aux α2A-adrénocepteurs avec une forte affinité, ce qui entraîne une diminution de la résistance vasculaire périphérique et un léger ralentissement du rythme cardiaque .

Applications De Recherche Scientifique

Guanoxabenz (hydrochloride) has several scientific research applications:

Mécanisme D'action

Guanoxabenz (hydrochloride) exerts its effects by stimulating α2 adrenergic receptors in the central nervous system . This stimulation leads to a decrease in sympathetic outflow to the heart, kidneys, and peripheral vasculature, resulting in reduced systolic and diastolic blood pressure . The compound’s mechanism of action involves binding to α2A adrenoceptors with high affinity, leading to decreased peripheral vascular resistance and a slight slowing of pulse rate .

Comparaison Avec Des Composés Similaires

Guanoxabenz (chlorhydrate) est similaire aux autres agonistes des récepteurs α2 adrénergiques, tels que la guanabenz et la guanfacine . Guanoxabenz est unique en raison de sa structure chimique spécifique et de sa capacité à être réduit en guanabenz, qui a une affinité plus élevée pour les α2A-adrénocepteurs . Cette propriété rend Guanoxabenz particulièrement utile dans les milieux de recherche où une modulation précise de l'activité des récepteurs α2 adrénergiques est nécessaire.

Composés similaires

Guanoxabenz (chlorhydrate) se distingue par sa voie métabolique unique et son potentiel d'utilisation dans diverses applications de recherche scientifique et médicale.

Activité Biologique

3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride, commonly referred to as Guanoxaben, is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₈H₈Cl₂N₄O

- Molecular Weight : 283.5 g/mol

- CAS Number : 27818-21-9

Guanoxaben is primarily known for its role as a selective inhibitor of the enzyme nitric oxide synthase (NOS) . Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. By inhibiting NOS, Guanoxaben can modulate NO levels, thereby influencing vascular tone and neuronal signaling.

Biological Activities

-

Antitumor Activity :

- Studies have indicated that Guanoxaben exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins.

- A notable study demonstrated that Guanoxaben inhibited the proliferation of human breast cancer cells (MCF-7) by inducing cell cycle arrest at the G1 phase .

-

Anti-inflammatory Effects :

- Guanoxaben has been reported to reduce inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the downregulation of NF-kB signaling pathways.

- In a mouse model of acute lung injury, treatment with Guanoxaben significantly decreased lung inflammation and improved survival rates .

-

Neuroprotective Properties :

- Research suggests that Guanoxaben may have neuroprotective effects against oxidative stress-induced neuronal damage. It has been shown to enhance cell viability in neuronal cultures exposed to neurotoxic agents.

- In vivo studies indicated that Guanoxaben administration reduced neuronal apoptosis in models of neurodegeneration.

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of Guanoxaben in a xenograft model of breast cancer. The results demonstrated:

- Tumor Volume Reduction : Tumors treated with Guanoxaben showed a significant reduction in volume compared to control groups.

- Mechanistic Insights : Analysis revealed increased levels of apoptotic markers (cleaved PARP and caspase-3) in treated tumors, confirming the induction of apoptosis.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment examining the anti-inflammatory properties:

- Model Used : Murine model of colitis.

- Findings : Guanoxaben treatment resulted in decreased histological scores for inflammation and reduced levels of inflammatory mediators in serum.

Data Summary

Propriétés

IUPAC Name |

2-[(E)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4O.ClH/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15;/h1-4,15H,(H3,11,13,14);1H/b12-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPZROSFRCBPIM-AQCBZIOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N/N=C(\N)/NO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24047-25-4 (Parent) | |

| Record name | Guanoxaben hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027818219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23256-40-8, 27818-21-9 | |

| Record name | Guanoxaben hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027818219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2,6-dichlorophenyl)methylene]-N-hydroxycarbazamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[(2,6-dichlorophenyl)methylene]-N-hydroxycarbazamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANOXABENZ HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASL1V61E48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.